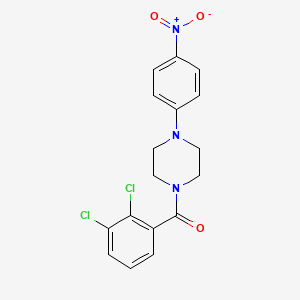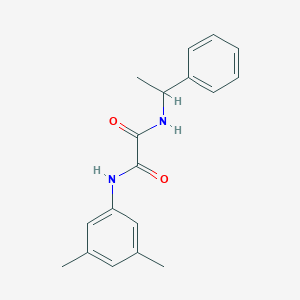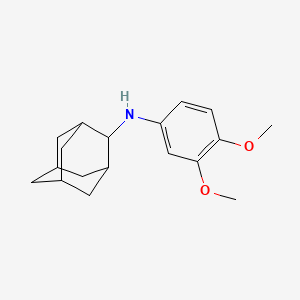![molecular formula C19H25NO2 B4962551 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have promising effects in various preclinical studies.
Mécanisme D'action
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide is a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes such as neurotransmitter release, synaptic plasticity, and inflammation. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the modulation of various intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the inhibition of inflammation. This compound has been shown to increase the release of dopamine, serotonin, and gamma-aminobutyric acid (GABA) in the brain, which can lead to the modulation of various physiological processes such as mood, cognition, and pain perception. This compound has also been shown to regulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Finally, this compound has been shown to inhibit inflammation, which can lead to the reduction of various pathological conditions such as neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, one of the limitations of using this compound is its potential off-target effects, which can lead to the modulation of other receptors and physiological processes. Additionally, the effects of this compound can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide, including the investigation of its effects on various physiological processes such as pain perception, cognition, and motor function. Additionally, the development of more selective agonists and antagonists for the CB1 receptor can lead to the better understanding of the role of this receptor in various pathological conditions. Finally, the investigation of the potential therapeutic applications of this compound in humans can lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-methylacetamide involves several steps, including the reaction of 1-adamantylamine with 4-chlorophenol to form 2-(4-chlorophenoxy)-1-adamantylamine. This intermediate is then reacted with N-methylacetamide in the presence of a base to form the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can reduce the severity of symptoms in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects and can reduce the symptoms of anxiety and depression in animal models. In oncology, this compound has been shown to have antitumor effects and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-20-18(21)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQQDYQFXSJXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)

![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
